AdipoR Agonism vs. Related Indoles
Gramine is an active adiponectin receptor (AdipoR) agonist, with IC50 values of 3.2 µM for AdipoR2 and 4.2 µM for AdipoR1 . In contrast, the structurally related indole alkaloid tryptamine does not demonstrate AdipoR agonism but acts primarily as a serotonin receptor agonist . Melatonin, another indole derivative, exhibits high affinity for melatonin receptors (MT1/MT2) with IC50 values in the picomolar to low nanomolar range [1], but does not significantly activate AdipoR at comparable concentrations. Thus, gramine provides a selective tool for AdipoR modulation without confounding serotonergic or melatonergic effects.
| Evidence Dimension | AdipoR2 agonism (IC50) |
|---|---|
| Target Compound Data | 3.2 µM |
| Comparator Or Baseline | Tryptamine (no significant AdipoR agonism reported) |
| Quantified Difference | Not applicable (qualitative difference in receptor selectivity) |
| Conditions | In vitro receptor binding assays |
Why This Matters
Gramine's defined AdipoR agonism with low micromolar potency enables targeted metabolic research, whereas tryptamine and melatonin would confound results due to off-target serotonergic or melatonergic effects.
- [1] Zalatan, F., Krause, J. A., & Blask, D. E. (2001). Melatonin-mediated inhibition of isoproterenol-induced lipolysis in isolated rat adipocytes in vitro: evidence for a receptor-mediated mechanism. Journal of Pineal Research, 31(4), 326-332. View Source
